Azetidine-2-carboxylic acid
CAS No.: 2517-04-6
VCID: VC0014583
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol
* For research use only. Not for human or veterinary use.
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Description | Azetidine-2-carboxylic acid (Aze), also known as Azc, is a non-protein amino acid found in plants that is similar to proline, with the molecular formula . The primary structural difference between Aze and proline lies in their ring structures: Aze features a four-membered ring, whereas proline has a five-membered ring . Aze can act as a proline analog and can be incorporated into proteins in place of proline . Aze is present in certain plants from the Asparagaceae family, such as Convallaria majalis (lily of the valley) and Polygonatum (Solomon's seal) . It is also found in various plants belonging to the bean family Fabaceae, and has been detected in small amounts in table beets, garden beets, and sugar beets . When Aze is misincorporated into proteins instead of proline, it can hinder the growth of competing vegetation and harm predators . Studies have demonstrated that Aze can lead to a variety of toxic and teratogenic effects, including malformations in animal species like ducks, hamsters, mice, and rabbits . The misincorporation of Aze into human proteins can affect collagen, keratin, hemoglobin, and protein folding . Similar compounds include (R)-azetidine-2-carboxylic acid and (2S)-Azetidine-2-carboxylic acid . (R)-azetidine-2-carboxylic acid is an enantiomer of (S)-azetidine-2-carboxylic acid . L-Azetidine-2-carboxylic acid is a toxic amino acid that acts as a growth inhibitor in algae and plants . It can be incorporated as an analog of proline in biologically active peptides to generate conformational changes and serves as a building block for synthesizing pharmaceuticals, agrochemicals, and specialty chemicals . |
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CAS No. | 2517-04-6 |
Product Name | Azetidine-2-carboxylic acid |
Molecular Formula | C4H7NO2 |
Molecular Weight | 101.10 g/mol |
IUPAC Name | azetidine-2-carboxylic acid |
Standard InChI | InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) |
Standard InChIKey | IADUEWIQBXOCDZ-UHFFFAOYSA-N |
SMILES | C1CNC1C(=O)O |
Canonical SMILES | C1CNC1C(=O)O |
Synonyms | 3 azetidinecarboxylic Acid 3-azetidinecarboxylic Acid Azetidine 2 carboxylic Acid Azetidine 3 carboxylic Acid Azetidine-2-carboxylic Acid Azetidine-3-carboxylic Acid Azetidinecarboxylic Acid |
PubChem Compound | 17288 |
Last Modified | Sep 14 2023 |
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